molecular formula C17H15NO5S B2780286 N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide CAS No. 889800-38-8

N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Cat. No.: B2780286
CAS No.: 889800-38-8
M. Wt: 345.37
InChI Key: BCJSGDNHVXCVFQ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties This compound features a sulfonamide group attached to an anthracene backbone, which is further modified with a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide typically involves multiple steps, starting with the preparation of the anthracene core. One common method involves the sulfonation of anthracene to introduce the sulfonic acid group, followed by the introduction of the methoxyethyl group through nucleophilic substitution reactions. The final step involves the formation of the sulfonamide linkage, which can be achieved using amine coupling reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone moiety back to the hydroquinone form.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the anthracene core can yield anthraquinone derivatives, while substitution reactions can introduce various functional groups onto the sulfonamide moiety.

Scientific Research Applications

N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological targets, while the anthracene core can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyethyl)-p-nitroaniline
  • N-(2-acetoxyethyl)-p-nitroaniline
  • 2-methoxyethanol

Uniqueness

N-(2-methoxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide is unique due to its combination of a sulfonamide group with an anthracene backbone and a methoxyethyl substituent. This combination imparts distinct chemical reactivity and potential applications that are not commonly found in other similar compounds. The presence of the anthracene core also provides unique photophysical properties, making it useful in materials science and photochemistry.

Properties

IUPAC Name

N-(2-methoxyethyl)-9,10-dioxoanthracene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-23-9-8-18-24(21,22)11-6-7-14-15(10-11)17(20)13-5-3-2-4-12(13)16(14)19/h2-7,10,18H,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJSGDNHVXCVFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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